

(S)-(+)-1-Aminoindan: A Technical Guide on Structure, Stereochemistry, and Applications

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Compound of Interest

Compound Name: (S)-(+)-1-Aminoindan

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Abstract

(S)-(+)-1-Aminoindan is a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure and the presence of a primary amine at a stereogenic center make it a valuable synthon for creating molecules with specific three-dimensional orientations necessary for targeted biological activity. This technical guide provides an in-depth overview of the structure, stereochemistry, physicochemical properties, and synthesis of **(S)-(+)-1-Aminoindan**. Furthermore, it details its significant role in drug development, particularly as a key intermediate and a metabolite of the anti-Parkinson's agent, Rasagiline.

Structure and Stereochemistry

(S)-(+)-1-Aminoindan, with the chemical formula $C_9H_{11}N$, is an organic compound featuring an indan moiety, which consists of a benzene ring fused to a five-membered ring. The stereochemistry of this molecule is defined by the chiral center at the first carbon (C1) of the indan ring, to which the amino group is attached.

The "(S)" designation in its name refers to the spatial arrangement of the substituents around this chiral carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" sign, also known as dextrorotatory, indicates that a solution of this enantiomer rotates plane-polarized light to the right (clockwise).

Caption: Structure of **(S)-(+)-1-Aminoindan** with C1 chiral center.

Physicochemical Properties

The key physicochemical properties of **(S)-(+)-1-Aminoindan** are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

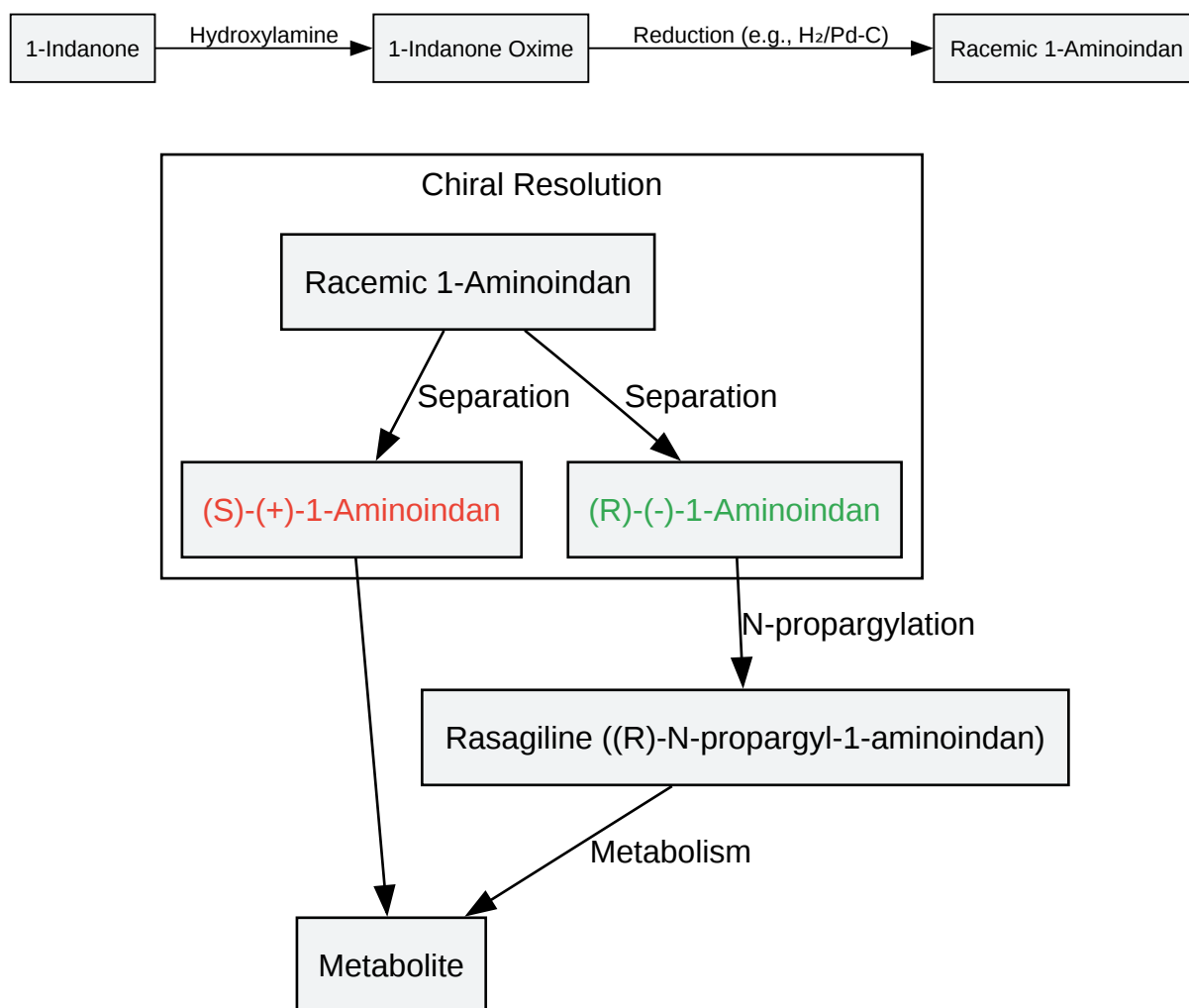
Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₁ N	[1][2]
Molecular Weight	133.19 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	
Boiling Point	96-97 °C at 8 mmHg	[1][2]
Density	1.038 g/mL at 25 °C	[1][2]
Refractive Index (n _{20/D})	1.562	[1][2]
Specific Optical Rotation ([α] _{20/D})	+16.5° (c = 1.5 in methanol)	[2]
Flash Point	94 °C (closed cup)	[2]
CAS Number	61341-86-4	[1]

Synthesis and Resolution

(S)-(+)-1-Aminoindan is typically obtained through the resolution of a racemic mixture of 1-aminoindan. The racemic mixture itself is commonly synthesized from 1-indanone.

Synthesis of Racemic 1-Aminoindan

A common synthetic route to racemic 1-aminoindan involves a two-step process starting from 1-indanone. The first step is the conversion of 1-indanone to its oxime derivative, which is then reduced to the primary amine.



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References

- 1. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 2. EP3068746A1 - Process for the preparation of enantiomerically pure 1-aminoindan - Google Patents [patents.google.com]

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